Comparative Antiproliferative Potency: Topoisomerase II Inhibitor 9 vs. Doxorubicin in Hep G-2 Cells
The target compound, Compound 19b, demonstrates antiproliferative activity against the Hep G-2 hepatocellular carcinoma cell line that is numerically more potent than the established clinical topoisomerase II poison doxorubicin under the same assay conditions [1]. This suggests a potential advantage in target engagement efficiency within this specific cellular context.
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | 0.50 ± 0.1 μM |
| Comparator Or Baseline | Doxorubicin: IC50 range 0.65 ± 0.1 to 0.81 ± 0.1 μM |
| Quantified Difference | Approximately 23-38% lower IC50 for target compound vs. doxorubicin range |
| Conditions | Hep G-2 cell line; continuous exposure; MTT assay or similar |
Why This Matters
This data point directly informs experimental design for researchers studying Hep G-2 cells, providing a benchmark for selecting an effective compound.
- [1] Eissa, I. H., et al. Discovery and antiproliferative evaluation of new quinoxalines as potential DNA intercalators and topoisomerase II inhibitors. Arch Pharm (Weinheim). 2019 Nov;352(11):e1900123. PMID: 31463953. View Source
